

Application Notes and Protocols: Choline Geranate for Transdermal Drug Delivery

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Compound of Interest

Compound Name: Geranate

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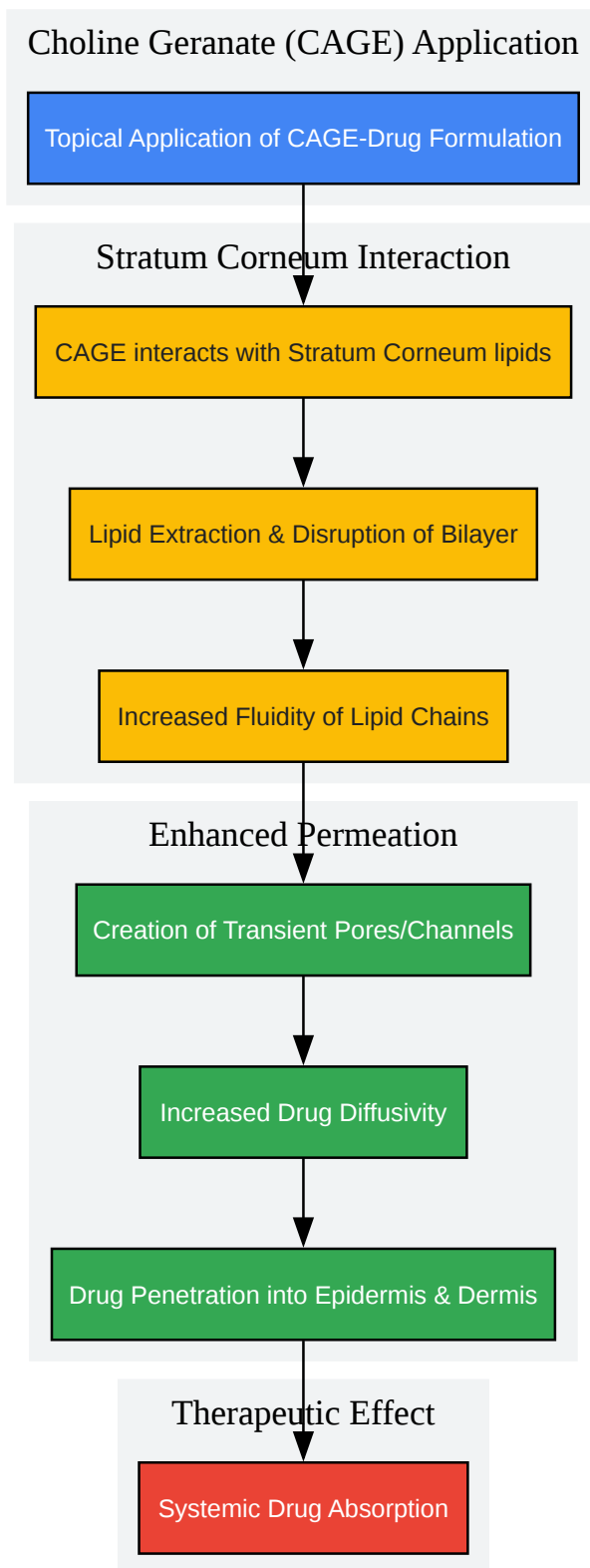
Introduction

Choline **geranate** (CAGE) is a deep eutectic solvent (DES) or ionic liquid (IL) that has emerged as a promising and versatile vehicle for transdermal drug delivery.[1][2] Composed of generally recognized as safe (GRAS) materials, choline bicarbonate and geranic acid, CAGE offers the significant advantages of enhancing the permeation of both hydrophilic and hydrophobic drugs through the skin barrier with minimal toxicity.[3][4][5] Its unique properties, including the ability to solubilize a wide range of active pharmaceutical ingredients (APIs) and transiently disrupt the stratum corneum, make it a valuable tool in the development of novel topical and transdermal therapies.[1][6] This document provides detailed application notes and experimental protocols for the synthesis, formulation, and evaluation of choline **geranate**-based transdermal drug delivery systems.

Mechanism of Action

Choline **geranate** enhances transdermal drug delivery primarily by transiently and reversibly disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin.[6] This disruption is achieved through the extraction of lipids from the lipid bilayers, which increases the skin's permeability to drugs.[4][7] The amphiphilic nature of CAGE allows it to interact with both the lipid and protein domains of the stratum corneum, creating temporary pathways for drug molecules to penetrate deeper into the epidermis and dermis.[6][8] Studies

have shown that CAGE can facilitate the passage of both small molecules and large macromolecules, including proteins like insulin.[7]



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Mechanism of CAGE-mediated transdermal drug delivery.

Quantitative Data on Permeation Enhancement

The following tables summarize the quantitative data on the permeation enhancement of various drugs using choline **geranate**.

Table 1: Transdermal Permeation of Choline and Geranic Acid from CAGE Formulation

Component	Dose in Epidermis (µg/cm ²)	Dose in Dermis (µg/cm ²)	Molar Ratio (Choline:Geranic Acid) in Epidermis	Molar Ratio (Choline:Geranic Acid) in Dermis
Choline	80.2 ± 13.0	134.6 ± 30.9	1.18	1.03
Geranic Acid	109.3 ± 19.5	210.7 ± 44.3		

Data obtained from in vitro studies on human cadaver skin over 24 hours.[4]

Table 2: CAGE-Mediated Transdermal Delivery of Various Drugs

Drug	Drug Type	Key Finding	Reference
Insulin	Protein (5.8 kDa)	A topical application of 10 U of insulin in CAGE (25 U kg ⁻¹ dose) resulted in a significant 40% decrease in blood glucose levels in rats within 4 hours, with the effect lasting for 12 hours.[7]	[7]
Vancomycin	Glycopeptide Antibiotic	CAGE significantly improved the skin penetration and retention of vancomycin compared to other choline-based formulations.[9]	[9]
Curcumin	Hydrophobic Polyphenol	A low concentration of CAGE (2.0% w/w) was effective in transiently disrupting the skin structure, facilitating the passage of curcumin.[8][10]	[8][10]
Nobiletin	Flavonoid	CAGE significantly enhanced the solubility and transdermal delivery of nobiletin, a poorly water-soluble compound.[11]	[11]

Experimental Protocols

Protocol 1: Synthesis of Choline Geranate (CAGE)

This protocol describes the synthesis of CAGE at a 1:2 molar ratio of choline bicarbonate to geranic acid, which has been shown to be highly efficient for various applications.[\[3\]](#)[\[5\]](#)

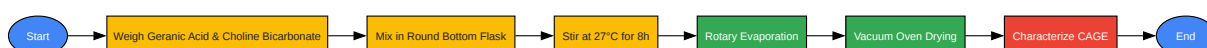
Materials:

- Choline bicarbonate (80% solution in water)
- Geranic acid ($\geq 85\%$)
- Round bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Water bath
- Rotary evaporator
- Vacuum oven
- Analytical balance

Procedure:

- **Reactant Preparation:** In a 250 mL round bottom flask, weigh 39.58 g (0.2350 mol) of geranic acid.[\[3\]](#)[\[6\]](#) In a separate container, weigh 18.72 g (0.1133 mol) of choline bicarbonate solution (80%).[\[3\]](#)[\[6\]](#)
- **Reaction:** Place the flask with geranic acid in a water bath set to approximately 27°C and begin stirring.[\[4\]](#) Slowly add the choline bicarbonate solution dropwise to the geranic acid.[\[3\]](#) The reaction will produce carbon dioxide gas.[\[3\]](#)
- **Reaction Completion:** Continue stirring the mixture at 27°C for approximately 8 hours, or until the evolution of CO₂ ceases.[\[4\]](#)

- Water Removal: Remove the bulk of the water from the resulting viscous liquid using a rotary evaporator.[3]
- Drying: Transfer the product to a vacuum oven and dry for an extended period to remove residual water.[3]
- Characterization: The final product should be a clear, viscous liquid. Characterize the synthesized CAGE using techniques such as Karl Fischer titration to determine water content and spectroscopy to confirm its chemical structure.[3]



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Workflow for the synthesis of Choline **Geranate** (CAGE).

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the transdermal permeation of a drug formulated with CAGE using Franz diffusion cells. Porcine ear skin is a commonly used and accepted model for human skin in these studies.[6][12]

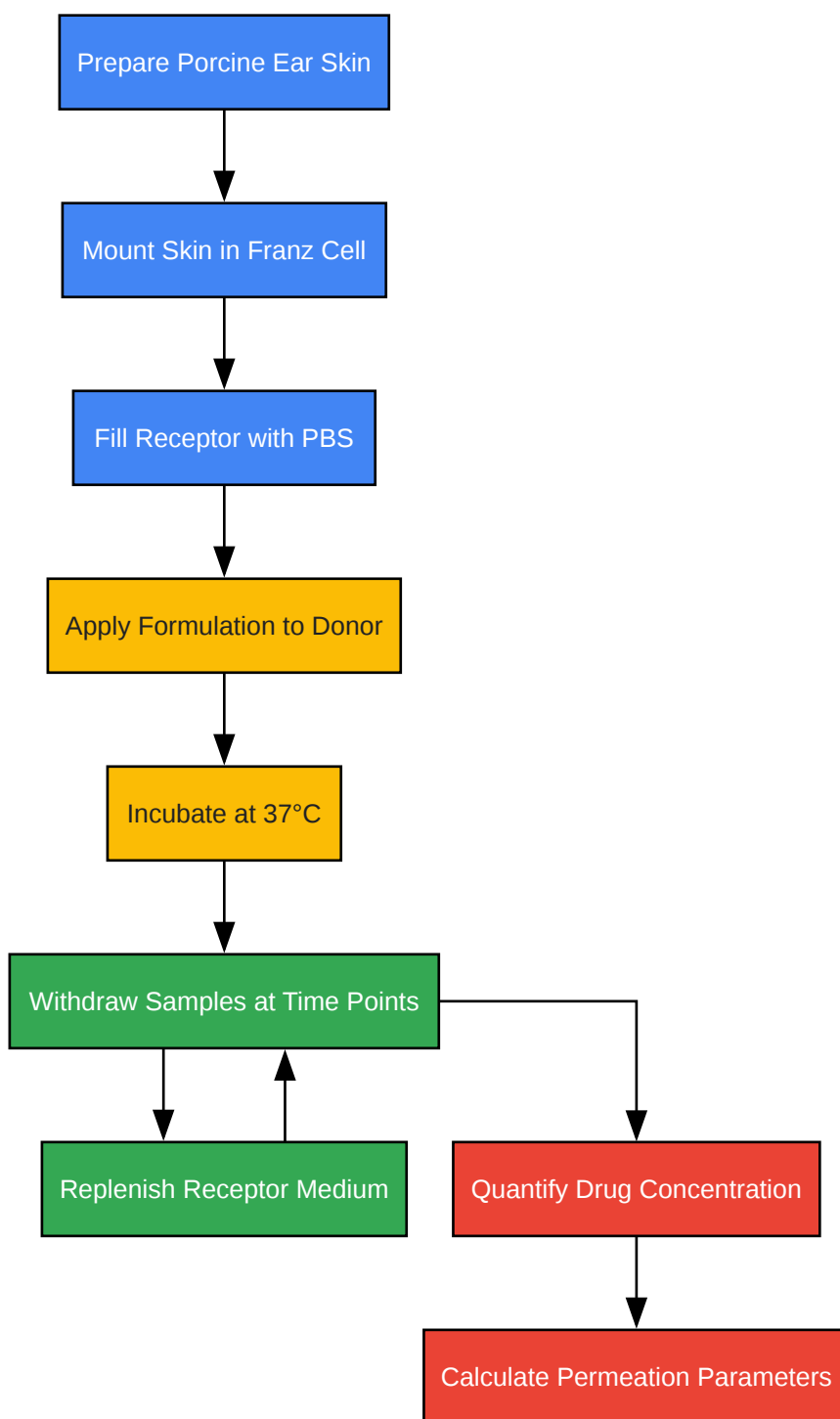
Materials:

- Franz diffusion cells
- Porcine ear skin
- Phosphate-buffered saline (PBS), pH 7.4
- CAGE-drug formulation
- Control formulation (drug without CAGE)
- Syringes and needles

- Magnetic stirrer
- Water bath or heating block to maintain 37°C
- Analytical method for drug quantification (e.g., HPLC)

Procedure:

- Skin Preparation: Obtain fresh porcine ears and carefully excise the skin from the cartilage. [\[12\]](#) Prepare skin membranes of a suitable thickness.
- Franz Cell Assembly: Mount the porcine skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. [\[13\]](#)
- Receptor Compartment: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin. [\[13\]](#) The receptor solution should be continuously stirred.
- Sample Application: Apply a known amount of the CAGE-drug formulation or the control formulation to the surface of the skin in the donor compartment. [\[14\]](#)
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed PBS. [\[13\]](#)
- Drug Quantification: Analyze the collected samples to determine the concentration of the drug that has permeated through the skin using a validated analytical method.
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot it against time. The steady-state flux (J_{ss}) can be determined from the slope of the linear portion of the curve. The permeation enhancement ratio can be calculated by dividing the flux of the drug from the CAGE formulation by the flux from the control formulation.



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Experimental workflow for in vitro skin permeation study.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of CAGE formulations on a human keratinocyte cell line (e.g., HaCaT) using the MTT assay. This assay measures cell viability based on the metabolic activity of the cells.

Materials:

- Human keratinocyte cell line (e.g., HaCaT)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- CAGE formulation and control vehicle
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the keratinocyte cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
- **Treatment:** Prepare serial dilutions of the CAGE formulation and the control vehicle in cell culture medium. Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the cells with the treatments for a specified period (e.g., 24 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the MTT solution and add a solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the cell viability against the concentration of the CAGE formulation to determine the concentration that causes a 50% reduction in cell viability (IC50).

Safety and Biocompatibility

Choline **geranate** is synthesized from GRAS reagents, and numerous studies have demonstrated its low toxicity to epithelial cells and skin.[5][6] It has been shown to be biocompatible and non-irritating, making it a safe excipient for topical and transdermal formulations.[5][11] However, as with any new formulation, it is crucial to perform thorough cytotoxicity and skin irritation studies to ensure the safety of the final product.

Conclusion

Choline **geranate** represents a significant advancement in transdermal drug delivery. Its ability to safely and effectively enhance the permeation of a wide variety of drugs makes it a highly attractive vehicle for the development of new and improved therapies for both local and systemic conditions. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals looking to utilize this promising technology.

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